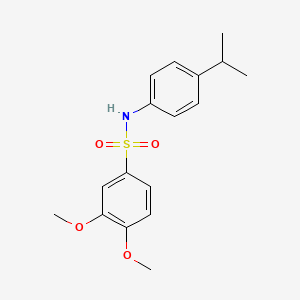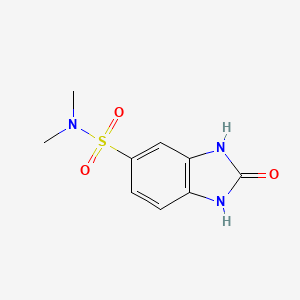![molecular formula C22H28N2O4 B5630400 2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5630400.png)
2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves several key steps, including the reaction of appropriate precursors under specific conditions. For example, the synthesis of related compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, can be achieved from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid in aqueous ethanol under refluxing conditions, without the need for a catalyst (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including crystal structure and bonding interactions, is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a related compound, has been characterized, revealing its non-planar conformation and one-dimensional chain structure through hydrogen bonding interaction (Yuan et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, contributing to their versatility in synthesis and application. For example, the reaction of cyclic 2-diazo-1,3-dicarbonyl compounds with diketene in the presence of rhodium(II) salts leads to the formation of benzofurans, highlighting the reactivity of these compounds and their potential for generating structurally diverse derivatives (Murphy et al., 2000).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, elemental composition, and spectral data, are fundamental for their identification, characterization, and further application. For instance, the synthesis and characterization of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol provided valuable information about its physical properties, aiding in the understanding of its structure and potential uses (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for their practical applications. Studies on related compounds have shown that these molecules can engage in a wide range of chemical reactions, offering insights into their potential as building blocks in synthetic chemistry and drug discovery (Ahmed et al., 2012).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-(2-methyl-1-benzofuran-7-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16-13-17-5-3-6-18(20(17)28-16)21(26)24-10-4-8-22(15-24)9-7-19(25)23(14-22)11-12-27-2/h3,5-6,13H,4,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIWHTWUUSODQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-2-yl)methyl]propanamide](/img/structure/B5630323.png)

![2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5630338.png)
![1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)

![3-[(2-chlorobenzyl)oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5630361.png)
![6-[2-(2-aminoethyl)-4-morpholinyl]-2-[(4-methylbenzyl)thio]-4-pyrimidinamine dihydrochloride](/img/structure/B5630372.png)

![3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5630378.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5630390.png)

![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5630413.png)
![(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide](/img/structure/B5630419.png)